2-Fluoro-6-(2-methoxyethoxy)pyridine
Description
2-Fluoro-6-(2-methoxyethoxy)pyridine (CAS: 1251232-36-6) is a fluorinated pyridine derivative featuring a 2-methoxyethoxy substituent at the 6-position and a fluorine atom at the 2-position. Its molecular formula is C₈H₁₀FNO₂, with a molecular weight of 171.17 g/mol .
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-fluoro-6-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H10FNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3 |
InChI Key |
ONJQQCVGYLZAJR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
2-Cyclopropylmethoxy-6-fluoropyridine (CAS: 1224719-36-1)
- Molecular Formula: C₉H₁₀FNO
- Molecular Weight : 167.18 g/mol
- Key Differences :
- The 6-position substituent is a cyclopropylmethoxy group instead of 2-methoxyethoxy.
- The cyclopropyl group introduces steric bulk, reducing solubility in polar solvents compared to the more flexible 2-methoxyethoxy chain.
- Lower molecular weight (167.18 vs. 171.17) due to the absence of an additional oxygen atom in the substituent.
2-Fluoro-6-(oxetan-3-yloxy)pyridine (CAS: 1602976-64-6)
- Molecular Formula: C₈H₈FNO₂
- Molecular Weight : 169.16 g/mol
- Key Differences :
- The 6-position substituent is an oxetan-3-yloxy group , a strained ether with a three-membered ring.
- The oxetane ring enhances rigidity and may improve metabolic stability in drug design compared to linear ethers like 2-methoxyethoxy .
- Slightly lower molecular weight (169.16 vs. 171.17) due to reduced hydrogen content.
5-Fluoro-2-(2-methoxyethoxy)pyridine (CAS: 1305322-91-1)
Substituent Size and Solubility
Functional Group Reactivity
- Boronic Acid Derivatives :
- Used in Suzuki-Miyaura couplings. The 2-methoxyethoxy group may stabilize the boronic acid via electron-donating effects, enhancing coupling efficiency.
- Demonstrates how substituent position (4- vs. 3-boronic acid) affects reactivity and applicability in synthesizing biphenyl derivatives.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Substituent at 6-Position | Key Feature |
|---|---|---|---|
| This compound | 171.17 | 2-Methoxyethoxy | Balanced solubility and reactivity |
| 2-Cyclopropylmethoxy-6-fluoropyridine | 167.18 | Cyclopropylmethoxy | Steric bulk, reduced solubility |
| 2-Fluoro-6-(oxetan-3-yloxy)pyridine | 169.16 | Oxetan-3-yloxy | Rigid structure, metabolic stability |
| 5-Fluoro-2-(2-methoxyethoxy)pyridine | 171.17 | 2-Methoxyethoxy (5-F isomer) | Altered electronic properties |
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